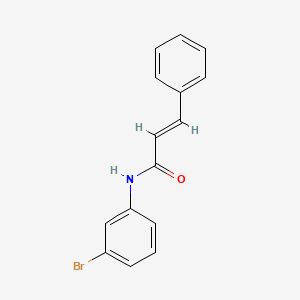

N-(3-bromophenyl)-3-phenylacrylamide

Description

N-(3-Bromophenyl)-3-phenylacrylamide is an acrylamide derivative characterized by a 3-bromophenyl group attached to the amide nitrogen and a 3-phenylacryloyl backbone. Acrylamides of this class are typically synthesized via nucleophilic acyl substitution or condensation reactions between cinnamic acid derivatives and substituted anilines, followed by purification via column chromatography or crystallization . Such compounds are of interest in medicinal chemistry due to their bioactivity profiles, including antimicrobial and ion channel modulation .

Properties

IUPAC Name |

(E)-N-(3-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWKXVBHNSPIGD-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring (position and electronegativity) significantly influences melting points, solubility, and spectral properties.

Key Observations :

- Halogen Position : Para-substituted chloro analogs (e.g., ) may exhibit lower polarity than meta-bromo derivatives due to symmetry, affecting solubility.

- Heterocyclic Modifications : Hydroxypyridine-substituted acrylamides (e.g., ) show higher melting points, likely due to hydrogen bonding.

- Bulkier Groups: Benzyl or acetylated amino groups (e.g., ) increase molecular weight and may reduce crystallinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromophenyl)-3-phenylacrylamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of acrylamide derivatives typically involves a condensation reaction between an acryloyl chloride and a substituted aniline. For this compound, key parameters include maintaining anhydrous conditions, controlling temperature (often 0–5°C during acyl chloride formation), and using a base like triethylamine to scavenge HCl . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity . Optimization of reaction time (6–12 hours) and stoichiometric ratios (1:1.2 acryloyl chloride to amine) is recommended to avoid side reactions .

Q. How can researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. The compound’s ¹H NMR spectrum typically shows a doublet for the α,β-unsaturated acrylamide protons (δ 7.65–6.69 ppm, J = 15.6 Hz), aromatic protons from the phenyl and bromophenyl groups (δ 7.24–6.69 ppm), and distinct signals for any substituents (e.g., methyl groups at δ 3.02 ppm) . High-resolution mass spectrometry (HRMS) using ESI+ mode should confirm the molecular ion peak (e.g., m/z 316.198 for C₁₆H₁₄BrNO) . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : The compound is stable under inert atmospheres (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. It is sensitive to strong acids/bases, which may hydrolyze the acrylamide bond. Stability tests under varying pH (4–9) and temperature (25–40°C) show decomposition rates <5% over 30 days in neutral conditions .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in pharmacological models?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br at the 3-position) enhance binding to targets like potassium channels (KCNQ2). For example, replacing the bromine with a methoxy group reduces activity by 60% in cortical spreading depression models . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets, such as the voltage-sensing domain of KCNQ2 .

Q. What computational tools are effective for planning retrosynthetic pathways or predicting reactivity of this compound derivatives?

- Methodological Answer : AI-driven platforms like Pistachio and Reaxys databases enable retrosynthetic analysis by prioritizing reactions with high yields (>80%) and minimal steps. For example, a one-step synthesis using Pd-catalyzed coupling between 3-bromoaniline and cinnamoyl chloride is computationally validated . Reactivity predictions (e.g., susceptibility to Michael additions) can be modeled using Gaussian 16 with DFT (B3LYP/6-31G**) .

Q. How can researchers resolve contradictions in biological data for this compound across different assay systems?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM in cell-based assays vs. 50 µM in enzyme assays) may arise from differences in membrane permeability or off-target effects. Use orthogonal assays:

- In vitro : Radioligand binding assays (³H-labeled ligands) to measure direct target engagement.

- In vivo : Pharmacokinetic profiling (plasma half-life, brain penetration) in rodent models to correlate exposure with efficacy .

- Controls : Include structurally analogous inactive compounds (e.g., N-(3-methylphenyl)-3-phenylacrylamide) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.